molecular formula C9H7N3O3 B1344182 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid CAS No. 761390-89-0

2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid

Cat. No.: B1344182
CAS No.: 761390-89-0
M. Wt: 205.17 g/mol
InChI Key: NBRKUXPVMUVSMM-UHFFFAOYSA-N
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Description

2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid is a high-value heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This molecule features a 1,2,4-oxadiazole ring, a privileged scaffold known for its metabolic stability and role as a bioisostere for carboxylic esters and amides, linked to a pyridinyl moiety and an acetic acid side chain. The acetic acid functional group provides a handle for further synthetic modification, allowing researchers to create amide or ester derivatives, while the nitrogen-rich heterocyclic core can contribute to hydrogen bonding and dipole interactions in target binding. Although a specific CAS number for the 2-pyridinyl isomer was not confirmed in the search, a closely related analogue with a 3-pyridinyl group is documented with CAS 874832-46-9 . Compounds of this class are of significant interest in the design and development of novel pharmacologically active molecules, making them valuable for constructing compound libraries in early drug discovery efforts. The product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-8(14)5-7-11-9(12-15-7)6-3-1-2-4-10-6/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRKUXPVMUVSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substitution Patterns

Positional Isomers of Pyridinyl Substituents
  • 2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid (CAS: 874832-46-9): Differs in the pyridinyl substitution (3-pyridinyl vs. 2-pyridinyl). This compound is classified as an irritant, similar to the 2-pyridinyl analog .
Aromatic vs. Aliphatic Substituents
  • 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-acetic acid (Compound 7c):

    • Replaces pyridinyl with a 4-methoxyphenyl group.
    • Impact : Demonstrates superior aldose reductase (ALR2) inhibition (IC₅₀ in submicromolar range) compared to pyridinyl analogs. The methoxy group enhances lipophilicity and π-π stacking interactions, critical for in vivo efficacy in preventing cataracts in galactosemic rats .
  • 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-acetic acid (CAS: 1411655-63-4):

    • Substitution with a chlorophenyl group increases electronegativity and steric bulk.
    • Impact : Likely enhances membrane permeability but may reduce solubility compared to pyridinyl derivatives .

Functional Group Modifications

Thioether vs. Acetic Acid Linkages
  • 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]sulfanyl}acetic acid :
    • Replaces the oxadiazole-acetic acid linkage with a sulfanyl group.
    • Impact : The thioether bond increases flexibility and may alter metabolic stability. Polar surface area (PSA) calculations suggest reduced solubility compared to the parent compound .
Cyclopropane and Azetidine Derivatives
  • 2-[3-Cyclopropyl-1,2,4-oxadiazol-5-YL]-acetic acid (CAS: 1220030-04-5):

    • Incorporates a cyclopropyl group at position 3.
    • Impact : The strained cyclopropane ring enhances rigidity and may improve binding specificity in enzyme active sites. Molecular weight (205.17 g/mol) is comparable to pyridinyl analogs .
  • [3-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)azetidin-1-YL]acetic acid hydrochloride :

    • Adds an azetidine ring conjugated to the oxadiazole.
    • Impact : The basic azetidine nitrogen (pKa ~2.95) improves water solubility in its protonated form, advantageous for formulation .

Key SAR Insights :

  • Electron-Withdrawing Groups (e.g., Cl, CN): Enhance binding to hydrophobic pockets but reduce solubility.
  • Hydrogen-Bond Acceptors (e.g., pyridinyl N): Improve target engagement but may increase metabolic liability.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (phenyl, pyridinyl) favor π-stacking, while aliphatic groups (cyclopropyl) enhance conformational restriction.

Physicochemical Properties

Property 2-(3-(2-Pyridinyl)-...) 2-(3-(3-Pyridinyl)-...) 7c (4-Methoxyphenyl) 2-(3-Cyclopropyl)-...
Molecular Formula C₉H₇N₃O₃ C₉H₇N₃O₃ C₁₁H₁₁N₂O₄ C₇H₉N₃O₃
Molar Mass (g/mol) 205.17 205.17 235.22 183.16
Calculated LogP ~1.8 ~1.8 ~2.1 ~1.2
Polar Surface Area (Ų) 85 85 80 78
Hazard Class Not reported IRRITANT Not reported Not reported

Biological Activity

The compound 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid (CAS Number: 874832-46-9) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C9H7N3O3C_9H_7N_3O_3. It features a pyridine moiety attached to an oxadiazole ring, which is known for its role in various pharmacological activities.

PropertyValue
Molecular FormulaC₉H₇N₃O₃
Molecular Weight193.17 g/mol
CAS Number874832-46-9
SolubilitySoluble in DMSO
Hazard ClassificationIrritant

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and PANC-1 (pancreatic cancer).
  • IC50 Values : The IC50 values for related compounds ranged from 0.65muM0.65\\mu M to 2.41muM2.41\\mu M, indicating potent activity against the MCF-7 cell line .

Flow cytometry assays demonstrated that these compounds induce apoptosis in a dose-dependent manner, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate moderate to good activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values ranged from 4.69muM4.69\\mu M to 156.47muM156.47\\mu M against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Oxadiazole derivatives have been shown to inhibit various enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

A notable study investigated the efficacy of oxadiazole derivatives in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. Compounds from the same family exhibited IC50 values as low as 8.2\nM against HDACs, demonstrating their potential as therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of pyridine-2-carbohydrazide with a suitable oxadiazole precursor. Key steps include refluxing in ethanol or DMF under nitrogen, with catalytic acetic acid to facilitate ring closure. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by column chromatography (gradient elution) are critical for isolating the product . Optimizing stoichiometry (1:1.2 molar ratio of hydrazide to carbonyl precursor) and reaction time (6–8 hours at 80°C) improves yields to ~65–70% .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm pyridinyl and oxadiazole proton environments. The acetic acid moiety typically appears as a singlet at δ 3.8–4.2 ppm .
  • FT-IR : Look for C=O stretching (1680–1720 cm1^{-1}) and N-O oxadiazole bands (950–980 cm1^{-1}) .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. ESI-MS typically shows [M+H]+^+ peaks at m/z 248.1 .

Q. How should researchers handle safety and storage considerations for this compound?

  • Methodological Answer : Store at room temperature in airtight containers with desiccants to prevent hydrolysis of the oxadiazole ring. Use PPE (gloves, lab coat) during handling, as acetic acid derivatives may cause skin irritation. Neutralize spills with sodium bicarbonate and dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes or kinases). Focus on the oxadiazole ring’s electron-deficient regions and pyridinyl nitrogen’s H-bonding potential .
  • DFT Calculations : Gaussian 16 can predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Substituents at the pyridinyl position significantly alter electron density, affecting binding affinity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Systematic SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridinyl vs. oxadiazole) using standardized assays (e.g., MIC for antimicrobial studies). Contradictions often arise from variations in bacterial strains or assay conditions .
  • Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to correlate bioactivity with structural motifs like planarity of the oxadiazole-pyridinyl system .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and dihedral angles. For example, the oxadiazole ring in related compounds shows a dihedral angle of 12.5° with the pyridinyl ring, influencing π-π stacking in co-crystals . Refinement software like SHELXL ensures accurate thermal displacement parameters.

Q. How can reaction engineering principles improve scalability for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., oxadiazole ring hydrolysis) by controlling residence time and temperature .
  • Membrane Separation : Use nanofiltration membranes (MWCO 300–500 Da) to isolate the product from unreacted precursors, achieving >90% purity in one step .

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